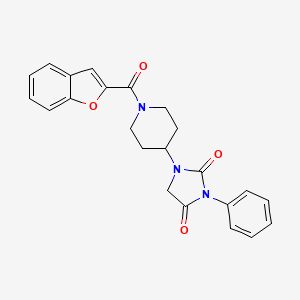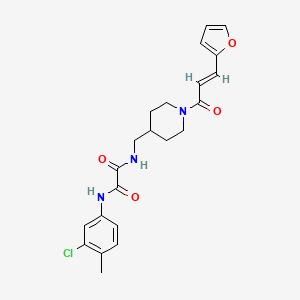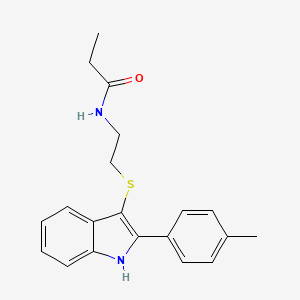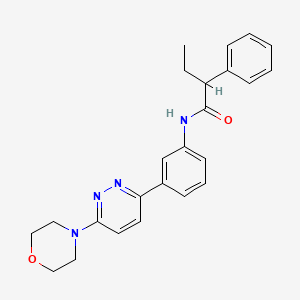![molecular formula C14H13ClN2O4S2 B2921681 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide CAS No. 1161942-89-7](/img/structure/B2921681.png)
2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to an amine . They are widely used in medicine for their antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring, due to the presence of “benzenesulfonamide” in the name. The “(E)-2-(2-chlorophenyl)ethenyl” part suggests the presence of a 2-chlorophenyl group attached to an ethenyl (vinyl) group .Chemical Reactions Analysis
As a sulfonamide, this compound might undergo reactions typical of this class of compounds. For example, it might react with acids or bases, or undergo electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Structural Insights and Potential Medicinal Applications
Research on the structural aspects of sulfonamide derivatives, such as 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide, has highlighted their stabilization by extensive intra- and intermolecular hydrogen bonds. These compounds form chains of molecules through hydrogen bonds involving sulfonamide and carbamoyl groups, suggesting a framework for novel compounds with significant medicinal potential (Siddiqui et al., 2008).
Antitumor Activities
Several sulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity. For instance, indazolyl-benzenesulfonamide derivatives have demonstrated promising broad-spectrum antitumor activity against various tumor cell lines, highlighting the potential for sulfonamides in cancer therapy (Abbassi et al., 2012). Additionally, sulfonamide derivatives incorporating 1,3,5-triazine moieties have shown inhibition of carbonic anhydrase isozymes, presenting a novel approach for managing hypoxic tumors (Garaj et al., 2004).
Enzyme Inhibition for Therapeutic Use
The synthesis of sulfonamide hybrids has revealed their biological potential beyond antitumor activities. For example, Schiff bases of benzenesulfonamide have been investigated for enzyme inhibition against acetylcholinesterase and butyrylcholinesterase, indicating their potential for treating neurodegenerative diseases (Kausar et al., 2019).
Sulfonamide Derivatives as Antimicrobial Agents
Sulfonamide derivatives have also been studied for their antimicrobial properties. The synthesis and characterization of novel 4-(2-methylacetamide)benzenesulfonamide derivatives have shown effective antimicrobial activities, underscoring the versatility of sulfonamides in developing new antimicrobial drugs (Durgun et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S2/c15-12-6-2-1-5-11(12)9-10-22(18,19)17-13-7-3-4-8-14(13)23(16,20)21/h1-10,17H,(H2,16,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVACPHKBWKVIP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=CC=CC=C2S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetohydrazide](/img/structure/B2921598.png)
![N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2921599.png)
![4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2921600.png)




![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2921609.png)
![1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol](/img/structure/B2921610.png)


![Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2921616.png)
![N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetamide](/img/structure/B2921617.png)

